2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Construction of the tetrahydropyrimidine ring: This involves the cyclization of a β-keto ester with urea or thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid.
Introduction of the methoxyethyl group: This step can be performed by reacting the intermediate compound with methoxyethyl chloride in the presence of a base like potassium carbonate.
Final esterification: The final step involves esterification of the carboxylic acid group with methanol or another alcohol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the pyrazole ring, using reagents like sodium methoxide or halogens.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, halogens.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its methoxyethyl group, pyrazole ring, and tetrahydropyrimidine ring make it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
2-methoxyethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16-9-11-18(12-10-16)22-20(15-29(28-22)19-7-5-4-6-8-19)23-21(17(2)26-25(31)27-23)24(30)33-14-13-32-3/h4-12,15,23H,13-14H2,1-3H3,(H2,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKYBLBOXPOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCCOC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.